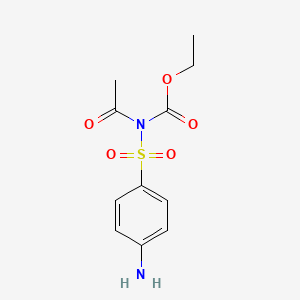

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamate group, an acetyl group, a sulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with ethyl carbamate in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Carbamic acid, [(4-aminophenyl)sulfonyl]-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

Carbamic acid, sulfanilyl-, methyl ester: Another similar compound with a sulfanilyl group and a methyl ester group.

Uniqueness

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.

Biological Activity

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester, commonly referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its pharmacological properties, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H14N2O4S

- Molecular Weight : 270.31 g/mol

This structure includes a carbamic acid moiety linked to an acetyl group and a sulfonamide functional group, which may contribute to its biological properties.

1. Anticancer Activity

Research has indicated that carbamate derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to carbamic acid derivatives showed IC50 values ranging from 0.2 to 1.7 μM against various human cancer cell lines, including MCF-7 and A549 cells . The most potent derivative displayed an IC50 value of 3.0 μM, indicating strong antiproliferative activity.

2. Enzyme Inhibition

Carbamic acid derivatives have been evaluated for their inhibitory effects on various enzymes. For instance, some studies have reported that these compounds can serve as effective inhibitors of acetylcholinesterase (AChE), with IC50 values comparable to standard inhibitors like donepezil . The inhibition mechanism often involves non-competitive pathways, suggesting potential applications in treating neurodegenerative diseases.

3. Toxicity Profiles

Toxicological evaluations have revealed significant adverse effects associated with high doses of carbamate compounds. In animal studies, doses above 165 mg/kg bw/day resulted in severe toxicity, including leukopenia and organ damage (e.g., nephropathy and cardiomyopathy) in rodents . These findings highlight the necessity for careful dose management in therapeutic applications.

Case Study 1: Clinical Trials in Cancer Patients

In clinical settings, carbamic acid derivatives were administered to patients with leukemia at doses ranging from 1 to 6 g/day over extended periods. Common side effects included nausea and leukopenia, suggesting a need for monitoring blood parameters during treatment .

Case Study 2: Animal Studies on Toxicity

A series of studies conducted on B6C3F1 mice demonstrated that administration of the compound in drinking water at various concentrations led to significant toxic effects at higher doses (1100 ppm and above). Notably, severe lung inflammation and lymphoid depletion were observed alongside increased mortality rates at the highest concentrations .

Summary of Biological Activity

| Activity Type | Observations | IC50/LD50 Values |

|---|---|---|

| Anticancer | Significant inhibition against cancer cell lines | IC50: 0.2 - 3.0 μM |

| Enzyme Inhibition | Effective AChE inhibitor | Comparable to donepezil |

| Toxicity | Severe adverse effects at high doses | LD50 > 165 mg/kg bw/day |

Properties

CAS No. |

81865-29-4 |

|---|---|

Molecular Formula |

C11H14N2O5S |

Molecular Weight |

286.31 g/mol |

IUPAC Name |

ethyl N-acetyl-N-(4-aminophenyl)sulfonylcarbamate |

InChI |

InChI=1S/C11H14N2O5S/c1-3-18-11(15)13(8(2)14)19(16,17)10-6-4-9(12)5-7-10/h4-7H,3,12H2,1-2H3 |

InChI Key |

HEAZVUMSMYMIRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.